molecular formula C9H9ClO2 B1585400 Methyl 2-chlorophenylacetate CAS No. 57486-68-7

Methyl 2-chlorophenylacetate

Cat. No.: B1585400
CAS No.: 57486-68-7
M. Wt: 184.62 g/mol
InChI Key: KHBWTRFWQROKJZ-UHFFFAOYSA-N
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Description

Methyl 2-chlorophenylacetate is an organic compound with the chemical formula C₉H₉ClO₂. It is a colorless liquid with a pungent odor at room temperature . This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Esterification of 2-Chlorophenylacetic Acid with Methanol

Overview:
The most common and straightforward method for preparing methyl 2-chlorophenylacetate involves the esterification of 2-chlorophenylacetic acid with methanol. This reaction typically uses a strong acid catalyst such as sulfuric acid to promote the formation of the methyl ester.

Reaction Conditions:

  • Reactants: 2-chlorophenylacetic acid and methanol
  • Catalyst: Concentrated sulfuric acid or other strong acids
  • Temperature: Reflux conditions (typically around 60-70°C)
  • Time: Several hours (4-8 hours depending on scale and catalyst)
  • Workup: Removal of water to drive equilibrium, followed by purification via distillation

Industrial Scale:
In industrial settings, the esterification is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is purified by distillation to remove unreacted materials and side products. This method is favored for its simplicity and scalability.

Parameter Typical Range Notes
Catalyst Sulfuric acid (H₂SO₄) Strong acid catalyst
Temperature 60–70°C Reflux in methanol
Reaction time 4–8 hours Depends on scale
Purity of product >99% (after purification) Achieved by distillation
Yield 85–95% High yield with controlled conditions

Lewis Acid-Catalyzed Ester Exchange (Transesterification)

Overview:
An alternative method involves the ester exchange (transesterification) between 2-chlorophenylacetic acid derivatives and methyl acetate under Lewis acid catalysis. This method has been reported for closely related compounds such as methyl alpha-bromo-2-chlorophenylacetate, which shares structural similarity and synthetic pathways with this compound.

Catalysts Used:

  • Magnesium perchlorate
  • Titanium tetrachloride
  • Zinc chloride

Reaction Conditions:

  • Reaction time: 2–16 hours (preferably 4–8 hours)
  • Purity: >99% by HPLC normalization method
  • Yield: >90%
  • Advantages: Short reaction time, low production cost, non-toxic operation, suitable for large-scale production

Mechanism:
The Lewis acid activates the carbonyl group of the acid derivative, facilitating nucleophilic attack by the methyl acetate to form the ester. This method overcomes the drawbacks of longer reaction times and lower yields seen in other synthesis techniques.

Catalyst Reaction Time (hours) Yield (%) Purity (%) Notes
Magnesium perchlorate 4–8 >90 >99 Efficient, non-toxic catalyst
Titanium tetrachloride 4–8 >90 >99 Common Lewis acid catalyst
Zinc chloride 4–8 >90 >99 Widely used in esterifications

Procedure Summary:

  • Bromination of 4-chlorophenylacetic acid with bromine in benzene under reflux to yield α-bromo(4-chlorophenyl)acetic acid.
  • Subsequent esterification of the brominated acid with methanol and sulfuric acid to form methyl α-bromo-2-chlorophenylacetate.
  • This ester can be a precursor for further functionalization and synthesis of complex molecules.

Reaction Data:

Step Reagents/Conditions Yield (%) Melting Point (°C) Notes
Bromination Br₂, PCl₃, benzene, reflux, 3 days 60 98–100 Formation of α-bromo acid
Esterification Methanol, H₂SO₄, reflux, 4 hours 90 Not specified Conversion to methyl ester

This method highlights the importance of controlled bromination and esterification steps in synthesizing halogenated phenylacetate derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Industrial Suitability
Acid-Catalyzed Esterification 2-chlorophenylacetic acid, methanol, H₂SO₄ Reflux 60–70°C, 4–8 hours 85–95 >99 High
Lewis Acid-Catalyzed Transesterification 2-chlorophenylacetic acid derivatives, methyl acetate, Mg(ClO₄)₂, TiCl₄, ZnCl₂ 2–16 hours, room to reflux temperature >90 >99 Very high (large scale)
Bromination + Esterification 4-chlorophenylacetic acid, Br₂, PCl₃, methanol, H₂SO₄ Reflux, multiple steps 60 (bromination), 90 (esterification) >99 (after purification) Moderate (derivative prep)

Research Findings and Practical Considerations

  • Catalyst Selection: Lewis acids such as magnesium perchlorate and titanium tetrachloride offer advantages in reaction rate and product purity compared to traditional acid catalysts.
  • Reaction Time: Esterification reactions typically require several hours; however, Lewis acid catalysis can reduce reaction time significantly while maintaining yield.
  • Purity and Yield: Both methods can achieve high purity (>99%) and yield (>90%), essential for pharmaceutical and fine chemical applications.
  • Industrial Scale: The esterification method is well-established industrially, with continuous stirring and temperature control ensuring reproducibility and scalability. Lewis acid-catalyzed methods show promise for large-scale production due to lower toxicity and easier operation control.
  • Environmental and Safety Aspects: Use of non-toxic catalysts and avoidance of prolonged reaction times reduce environmental impact and improve safety profiles.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chlorophenylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet agents like clopidogrel.

Synthesis of Clopidogrel

Clopidogrel is a widely used antiplatelet drug that has gained significant commercial importance. This compound is utilized in the preparation of racemic methyl alpha-amino(2-chlorophenyl)acetate, which can be resolved to yield the active enantiomer used in clopidogrel synthesis. This process involves using tartaric acid for resolution, achieving yields over 68% under optimized conditions .

Other Pharmaceutical Intermediates

The compound is also involved in synthesizing other pharmaceutical intermediates, such as alpha-brominated derivatives that are essential for developing various medications . Its ability to undergo transformations under mild conditions makes it suitable for large-scale production in pharmaceutical applications.

Chemical Synthesis Applications

This compound is employed in various chemical reactions due to its reactivity and structural properties.

Copper-Catalyzed Reactions

Recent studies have demonstrated its role in copper-catalyzed reactions, particularly C–Cl amination processes. These reactions have shown promising results for industrial applications, providing efficient pathways to synthesize complex organic molecules with high yields .

Ester Synthesis

The compound can undergo ester exchange reactions, making it a valuable reagent for synthesizing other esters and derivatives. For instance, it can be transformed into methyl alpha-bromo-2-chlorophenylacetate using Lewis acid catalysts, which enhances its utility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Study ReferenceApplicationFindings
Clopidogrel SynthesisAchieved high yields (up to 86%) through resolution processes using tartaric acid.
Copper-Catalyzed ReactionsDemonstrated successful C–Cl amination with yields around 80%.
Ester SynthesisDeveloped a method for synthesizing alpha-brominated derivatives with over 90% yield.

Mechanism of Action

The mechanism of action of methyl 2-chlorophenylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-chlorophenylacetic acid and methanol. These products can then participate in further metabolic pathways .

Comparison with Similar Compounds

  • Methyl phenylacetate
  • Methyl 2-bromophenylacetate
  • Methyl 2-fluorophenylacetate

Comparison: Methyl 2-chlorophenylacetate is unique due to the presence of a chlorine atom on the phenyl ring, which influences its reactivity and physical properties. Compared to methyl phenylacetate, the chlorine substituent makes it more reactive in nucleophilic substitution reactions. The presence of different halogens (bromine, fluorine) in similar compounds can lead to variations in their chemical behavior and applications .

Biological Activity

Methyl 2-chlorophenylacetate (CAS 57486-68-7) is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H9ClO2
  • Molecular Weight : 184.62 g/mol
  • Structure : The compound features a chlorinated aromatic ring, which contributes to its biological activity through potential interactions with enzymes and receptors.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to modulate enzyme functions and receptor interactions. The following mechanisms have been identified:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and pain management .
  • Receptor Binding : The structural characteristics allow for binding to specific receptors, which may lead to analgesic effects or anti-inflammatory responses .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For instance, it was tested against human lung adenocarcinoma (A549) and colorectal cancer (HT-29) cell lines, revealing a dose-dependent cytotoxic effect .

Cell LineIC50 (µM)Mechanism of Action
A54925Apoptosis induction
HT-2930Cell cycle arrest

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential therapeutic application in treating inflammatory diseases .

Safety and Toxicity Profile

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chlorophenylacetate?

this compound is synthesized via esterification of 2-chlorophenylacetic acid with methanol, typically catalyzed by sulfuric acid or thionyl chloride (SOCl₂). Key parameters include:

  • Reaction conditions : Reflux at 60–80°C for 4–6 hours under anhydrous conditions .
  • Purification : Distillation under reduced pressure (boiling point: ~128°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Yield optimization : Excess methanol (2–3 equivalents) and acid catalyst (0.1–0.2 equivalents) improve esterification efficiency .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClO₂PubChem
CAS Number57486-68-7TCI America
Molecular Weight184.62 g/molPubChem
AppearanceClear liquidTCI America
Purity (GC)≥98.0%TCI America

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂CO), 7.20–7.40 (m, 4H, aromatic) .
    • ¹³C NMR : δ 170.2 (C=O), 52.1 (OCH₃), 40.8 (CH₂), 130–135 (aromatic carbons) .
  • GC-MS : Retention time and fragmentation patterns confirm molecular ion [M⁺] at m/z 184 .

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from:

  • Isomeric impurities : Ortho/meta/para substitutions may co-elute. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to separate isomers .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-validate with 2D NMR (COSY, HSQC) .
  • Degradation products : Hydrolysis under humid conditions generates 2-chlorophenylacetic acid. Monitor via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

For chiral analogs (e.g., bioactive intermediates):

  • Catalytic asymmetric esterification : Use chiral Brønsted acids (e.g., BINOL-phosphates) to achieve >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) .
  • Analytical validation : Confirm ee via chiral HPLC (Chiralpak IA column, heptane/IPA 90:10) .

Table 3: Example Reaction Optimization

ParameterEffect on Yield/eeReference
Catalyst loading5 mol% BINOL-phosphate → 92% ee
Temperature25°C → 85% yield, 40°C → 72%

Q. How is this compound evaluated for biological activity?

Common methodologies include:

  • In vitro enzyme inhibition : Screen against acetylcholinesterase (AChE) or proteases using spectrophotometric assays (IC₅₀ determination) .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM range) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Note : Biological activity is preliminary; this compound is not FDA-approved .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep in amber glass at RT under inert gas (N₂/Ar) to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles); LD₅₀ (oral, rat) is unverified. Refer to SDS for disposal protocols .

Q. Data Contradictions and Mitigation

  • CAS Number conflicts : Ensure correct isomer (e.g., Methyl 4-chlorophenylacetate [52449-43-1] is distinct) .
  • Purity discrepancies : Cross-check GC results with independent labs; batch-specific COA is critical .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWTRFWQROKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206098
Record name Methyl (2-chlorophenyl)acetate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-68-7
Record name Methyl 2-chlorobenzeneacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=57486-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-chlorophenyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2-chlorophenyl)acetate
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Record name Methyl (2-chlorophenyl)acetate
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Synthesis routes and methods I

Procedure details

To 2-chlorophenylacetic acid (1.04 g, 6 mmol) in MeOH (25 mL) was added sulfuric acid (6 drops) and the solution was refluxed for 16 hours. After concentration, the residue was taken up in ethyl acetate and washed with sat'd aq. NaHCO3, H2O and brine. The organic layer was dried over Na2SO4 and concentrated to give methyl (2-chlorophenyl)acetate 6a (1.08 g, 97.5%) as a yellowish oil. GCMS (EI) m/z 184, 186 (M+).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude (2-chlorophenyl)-(3-mercapto-5-oxopiperidin-1-yl)-acetic acid methyl ester (0.36 g, 1.14 mmol) was dissolved in THF (5 mL, argon sparged) and added to a mixture of tert-butyl P,P-dimethylphosphonoacetate (0.50 g, 2.23 mmol) and 60% sodium hydride (0.075 g, 1.87 mmol) in THF (4 mL, argon sparged), at room temperature under an argon atmosphere. After 20 minutes, dichloromethane (25 mL, argon sparged) was added and the mixture was washed with water (25 mL, argon sparged). The dichloromethane solution was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The remaining yellow oil was purified by column chromatography on silica gel (15 g), eluting with heptane-ethyl acetate (4:1, argon sparged) to provide 3-tert-butoxycarbonylmethylene-5-mercaptopiperidin-1-yl)-(2-chlorophenyl)-acetic acid methyl ester (0.28 g, 59% yield) as a clear gel that was kept under an argon atmosphere at low temperature to prevent oxidation to the disulfide. 1H NMR (300 MHz, CDCl3/TMS): δ=7.60-7.15 (m, 4H), 5.55 (m, 1H), 4.77 (m, 1H), 3.67 (s, 3H), 3.20-2.00 (m, 7H), 1.41 (m, 9H). 13C NMR (75 MHz, CDCl3/TMS): δ=170.63 (2×), 165.26 (2×), 151.09 (3×), 134.64, 133.11 (4×), 129.83 (5×), 127.21, 118.35 (2×), 80.32 (2×), 67.57 (5×), 57.28 (6×), 52.28, 42.49-40.14 (8×), 34.54, 28.38 (2×). HRMS (DIP-CI): Calculated for (M+H+): 412.1349. found 412.1312.
Name
(2-chlorophenyl)-(3-mercapto-5-oxopiperidin-1-yl)-acetic acid methyl ester
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.075 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10.0 g (59 mmol) (2-chlorophenyl)acetic acid in MeOH (10 mL) was added 9.6 mL (88 mmol) of trimethyl orthoformate and 0.32 mL (6.0 mmol) of H2SO4. The reaction was stirred at room temperature for 4 h then diluted with EtOAc and washed with H2O followed by a saturated aqueous solution of NaHCO3. The organic phase was dried over anhydrous Na2SO4 and concentrated under reduced pressure to provide 10.6 g (97%) of (2-chlorophenyl)-acetic acid methyl ester as a clear oil. The crude reaction product was not purified but used immediately.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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